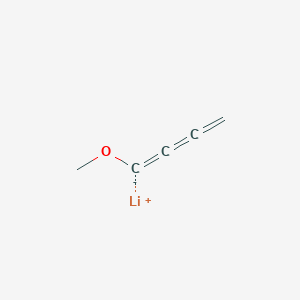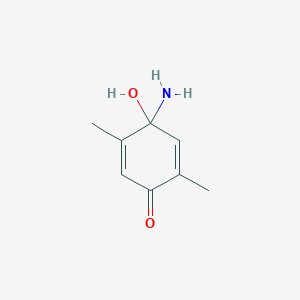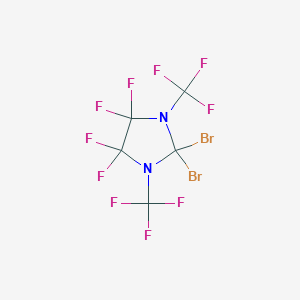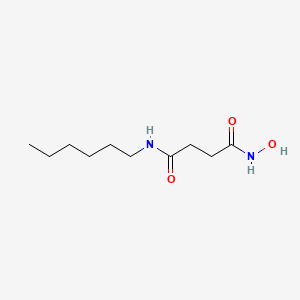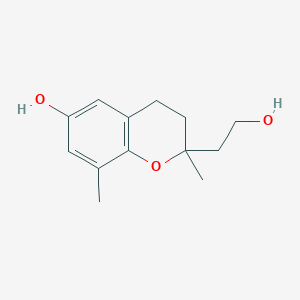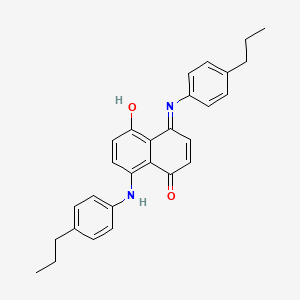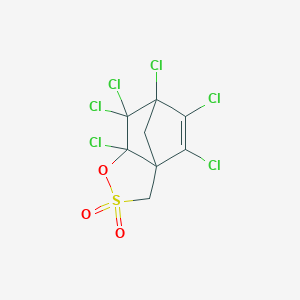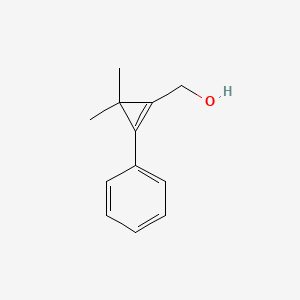
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is an organic compound characterized by a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction. This method allows for the formation of the cyclopentadienyl ring with the desired methyl substitutions. The reaction conditions often include the use of a dienophile and a diene under controlled temperature and pressure to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing catalysts and solvents that facilitate the reaction while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light or heat.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.
Applications De Recherche Scientifique
(2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism by which (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the methyl groups and the aromaticity of the benzene ring. These properties can affect how it interacts with other molecules, including its ability to form stable complexes with metals.
Comparaison Avec Des Composés Similaires
Tetraphenylcyclopentadienone: Known for its use in Diels-Alder reactions and as a ligand in organometallic chemistry.
1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl: Another methyl-substituted cyclopentadienyl compound with similar reactivity.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and the types of complexes it can form, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
93768-83-3 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,15H,1-4H3 |
Clé InChI |
CQBXFXWAJFNRHH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C1C2=CC=CC=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






